molecular formula C9H14N4O4 B4291586 N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B4291586
M. Wt: 242.23 g/mol
InChI Key: PGWMXVZVOFOCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, commonly known as HPMNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPMNI is a nitroimidazole derivative that has been shown to possess potent radiosensitizing properties, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of HPMNI involves the reduction of the nitro group to a nitroso intermediate in the presence of low oxygen tension. The resulting nitroso intermediate reacts with DNA, causing DNA damage and sensitizing cancer cells to radiation therapy. HPMNI has also been shown to inhibit the repair of DNA damage, further enhancing its radiosensitizing properties.
Biochemical and Physiological Effects:
HPMNI has been shown to selectively accumulate in hypoxic regions of tumors, making it a potential imaging agent for hypoxia. HPMNI has also been shown to induce apoptosis in cancer cells, leading to cell death. HPMNI has been shown to have minimal toxicity in normal tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of HPMNI for lab experiments include its potent radiosensitizing properties, selective accumulation in hypoxic regions of tumors, and minimal toxicity in normal tissues. The limitations of HPMNI include its potential for off-target effects and the need for further optimization of its synthesis for large-scale production.

Future Directions

For the study of HPMNI include the optimization of its synthesis for large-scale production, the investigation of its potential for combination therapy with other cancer treatments, and the development of imaging agents based on its selective accumulation in hypoxic regions of tumors. Further research is needed to fully understand the potential of HPMNI for cancer therapy and imaging.

Scientific Research Applications

HPMNI has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapy. HPMNI has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. HPMNI has also been investigated for its potential use in hypoxia imaging, as it has been shown to selectively accumulate in hypoxic regions of tumors.

properties

IUPAC Name

N-(3-hydroxypropyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-7-11-8(13(16)17)5-12(7)6-9(15)10-3-2-4-14/h5,14H,2-4,6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWMXVZVOFOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.